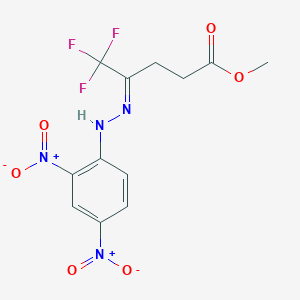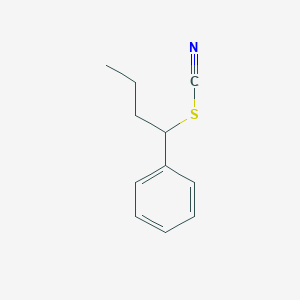
1-Phenylbutyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbutyl thiocyanate is an organic compound with the molecular formula C₁₁H₁₃NS It belongs to the class of organic thiocyanates, which are characterized by the presence of the functional group R-S-C≡N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylbutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of alkyl halides with alkali thiocyanates in aqueous media. For example, the treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol can yield isopropyl thiocyanate . Another method involves the reaction of sulfenyl chlorides (RSCl) with thiocyanates .
Industrial Production Methods: Industrial production of this compound often employs the Sandmeyer reaction, which involves the combination of copper(I) thiocyanate and diazonium salts . This method is particularly useful for producing aryl thiocyanates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylbutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocyanates.
Applications De Recherche Scientifique
1-Phenylbutyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, elastomers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylbutyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new bonds and the modification of biological molecules. This interaction can disrupt cellular processes, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-Phenylbutyl thiocyanate can be compared with other thiocyanates such as:
Phenyl thiocyanate: Similar in structure but differs in the length of the alkyl chain.
Isopropyl thiocyanate: Another alkyl thiocyanate with different physical properties.
Allyl thiocyanate: Known for its rapid isomerization to isothiocyanate.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting chemical properties. This makes it suitable for specific applications where other thiocyanates may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for synthesizing more complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propriétés
Numéro CAS |
919474-58-1 |
|---|---|
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
1-phenylbutyl thiocyanate |
InChI |
InChI=1S/C11H13NS/c1-2-6-11(13-9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
Clé InChI |
YKUSUPKJEWQZQH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
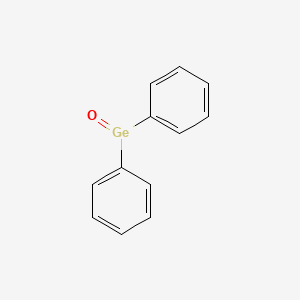
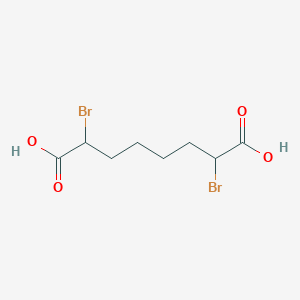
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
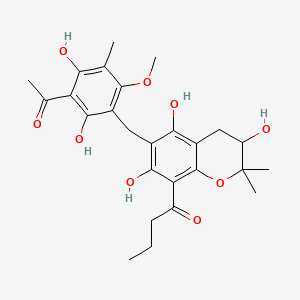
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
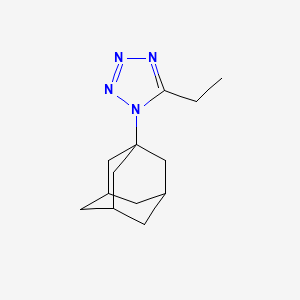
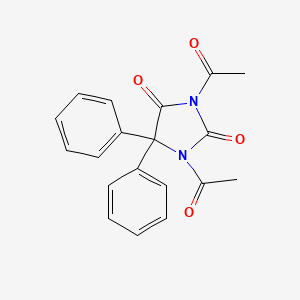
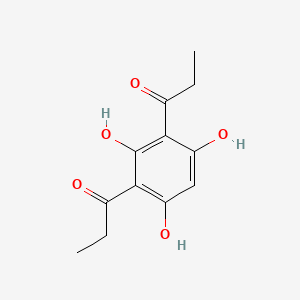

![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
